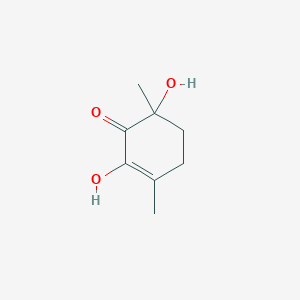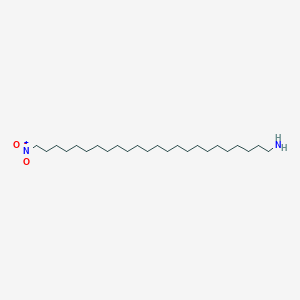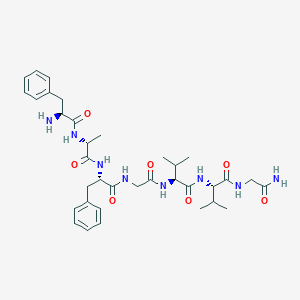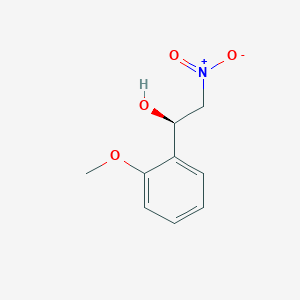![molecular formula C23H21NO4 B12599837 N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide CAS No. 605657-49-6](/img/structure/B12599837.png)
N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2H-1,3-ベンゾジオキソール-5-イル)エチル]-4-(ベンジルオキシ)ベンズアミドは、ベンゾジオキソール部分とベンジルオキシベンズアミド構造を特徴とする複雑な有機化合物です。
合成方法
合成経路と反応条件
N-[2-(2H-1,3-ベンゾジオキソール-5-イル)エチル]-4-(ベンジルオキシ)ベンズアミドの合成は、通常、複数の段階を必要とします。一般的な経路には、以下の段階が含まれます。
ベンゾジオキソール部分の形成: これは、カテコール誘導体をホルムアルデヒドで環化させることで達成できます。
アルキル化: 次に、ベンゾジオキソールは適切なハロアルカンでアルキル化され、エチル基が導入されます。
ベンジルオキシベンズアミドの形成: これは、4-ヒドロキシベンズアミドを塩基性条件下でベンジルクロリドと反応させてベンジルオキシ基を形成することを伴います。
カップリング: 最後の段階では、適切な条件下でベンゾジオキソール誘導体をベンジルオキシベンズアミドとカップリングします。通常、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング試薬を塩基の存在下で使用します。
工業生産方法
この化合物の工業生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化することを含む可能性があります。これには、連続フロー反応器とグリーンケミストリーの原則の使用が含まれる可能性があります。
化学反応解析
反応の種類
N-[2-(2H-1,3-ベンゾジオキソール-5-イル)エチル]-4-(ベンジルオキシ)ベンズアミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ベンゾジオキソール部分は、酸化されてキノンを形成できます。
還元: 存在する場合、ニトロ基はアミンに還元できます。
置換: 適切な条件下で、ベンジルオキシ基を他の求核剤で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: パラジウム触媒による水素ガスまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: チオールやアミンなどの求核剤を、しばしば塩基性条件下で置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ベンゾジオキソール部分の酸化はキノンを生成し、ニトロ基の還元はアミンを生成します。
科学研究への応用
N-[2-(2H-1,3-ベンゾジオキソール-5-イル)エチル]-4-(ベンジルオキシ)ベンズアミドは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: その構造的特徴により、生化学プローブとして潜在的な可能性があります。
医学: 抗炎症または抗癌活性などの潜在的な治療特性について、この化合物を調査できます。
産業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by cyclization of catechol derivatives with formaldehyde.
Alkylation: The benzodioxole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Formation of the Benzyloxybenzamide: This involves the reaction of 4-hydroxybenzamide with benzyl chloride under basic conditions to form the benzyloxy group.
Coupling: The final step involves coupling the benzodioxole derivative with the benzyloxybenzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of a nitro group would yield an amine.
科学的研究の応用
N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe due to its structural features.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
N-[2-(2H-1,3-ベンゾジオキソール-5-イル)エチル]-4-(ベンジルオキシ)ベンズアミドの作用機序は、その特定の用途によって異なります。たとえば、薬剤として使用される場合、酵素や受容体などの特定の分子標的に作用する可能性があります。ベンゾジオキソール部分はこれらの標的への結合に関与する可能性があり、ベンジルオキシベンズアミド構造は化合物の薬物動態に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
2-{[(2H-1,3-ベンゾジオキソール-5-イル)(ヒドロキシ)メチリデン]アミノ}酢酸: この化合物もベンゾジオキソール部分を特徴とし、類似の用途で使用されます。
1-ベンゾ[1,3]ジオキソール-5-イル-インドール: これらの化合物は構造的に関連しており、その抗癌特性について研究されています。
独自性
N-[2-(2H-1,3-ベンゾジオキソール-5-イル)エチル]-4-(ベンジルオキシ)ベンズアミドは、ベンゾジオキソールとベンジルオキシベンズアミドの両方の部分を組み合わせていることでユニークです。これにより、特定の生物学的標的への結合親和性の向上や安定性の向上など、特定の特性が付与される可能性があります。
類似化合物との比較
Similar Compounds
2-{[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid: This compound also features a benzodioxole moiety and is used in similar applications.
1-Benzo[1,3]dioxol-5-yl-indoles: These compounds are structurally related and have been studied for their anticancer properties.
Uniqueness
N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide is unique due to the combination of the benzodioxole and benzyloxybenzamide moieties, which may confer specific properties such as enhanced binding affinity to certain biological targets or improved stability.
特性
CAS番号 |
605657-49-6 |
|---|---|
分子式 |
C23H21NO4 |
分子量 |
375.4 g/mol |
IUPAC名 |
N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C23H21NO4/c25-23(24-13-12-17-6-11-21-22(14-17)28-16-27-21)19-7-9-20(10-8-19)26-15-18-4-2-1-3-5-18/h1-11,14H,12-13,15-16H2,(H,24,25) |
InChIキー |
NOKPMFHBOCZIHE-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CCNC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium](/img/structure/B12599759.png)
![N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine](/img/structure/B12599777.png)
![Acetamide,N-(2-methoxyethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599785.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)


![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)

![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)


![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)


